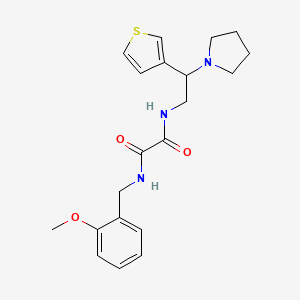
N1-(2-methoxybenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-methoxybenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, also known as MPTEO, is a novel oxalamide compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use as a pharmacological tool to study the mechanisms of action and physiological effects of certain receptors in the body.
科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a feature of this compound, is a versatile scaffold in drug discovery. It’s often used to obtain novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The presence of the pyrrolidine ring can influence the biological activity of the molecule, including its binding mode to enantioselective proteins, which is crucial in the design of drug candidates with specific biological profiles .
Target Selectivity and Binding Affinity
Stereochemistry plays a significant role in the interaction of drugs with their biological targets. The different stereoisomers and spatial orientation of substituents in molecules like N1-(2-methoxybenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide can lead to varied biological profiles due to distinct binding modes to proteins. This aspect is particularly important in the development of drugs with high target selectivity and binding affinity .
Pharmacokinetics and ADME/Tox Profiles
The introduction of heteroatomic fragments, such as the thiophene ring, can be a strategic choice in modifying physicochemical parameters to obtain favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) results for drug candidates. This compound’s structure suggests potential for good pharmacokinetic properties and a favorable ADME/Tox profile .
Structural Diversity in Medicinal Chemistry
The saturated heteroatomic ring systems present in this compound allow for a greater chance of generating structural diversity. This diversity is beneficial in medicinal chemistry, where it can lead to the discovery of new drugs with unique mechanisms of action .
Enantioselective Synthesis
The stereogenicity of carbons in the pyrrolidine ring means that enantioselective synthesis can be applied to produce specific stereoisomers of this compound. This is particularly relevant in the synthesis of drugs where the activity is highly dependent on the molecule’s chirality .
Modulation of Physicochemical Properties
The methoxy group and the thiophene ring can modulate the physicochemical properties of the compound, such as solubility, lipophilicity, and electronic distribution. These modifications can enhance the molecule’s ability to cross biological barriers and reach its target site of action .
Lead Optimization
The compound’s structure provides multiple points for chemical modification, making it a suitable lead molecule for optimization studies in drug development. Chemists can modify various parts of the molecule to improve potency, selectivity, and pharmacokinetic properties .
Biological Studies and Mechanism of Action
Due to the compound’s complex structure, it can be used in biological studies to understand the mechanism of action at the molecular level. It can serve as a tool compound to probe the function of biological pathways and identify potential therapeutic targets .
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-26-18-7-3-2-6-15(18)12-21-19(24)20(25)22-13-17(16-8-11-27-14-16)23-9-4-5-10-23/h2-3,6-8,11,14,17H,4-5,9-10,12-13H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRPSWLMUPAGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxybenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2928539.png)
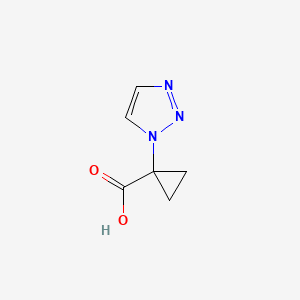
![4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2928545.png)
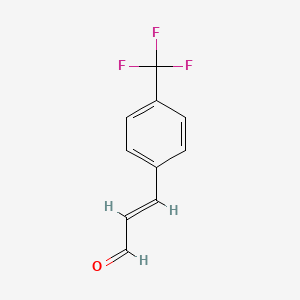
![3,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2928549.png)
![N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2928552.png)

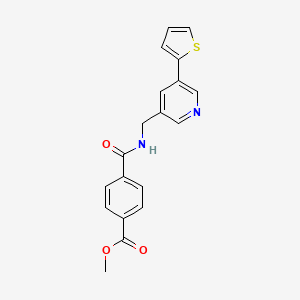
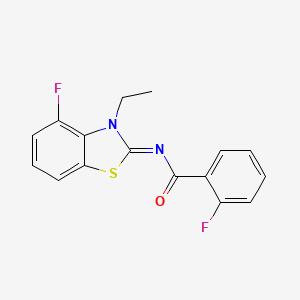
![N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2928558.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2928560.png)
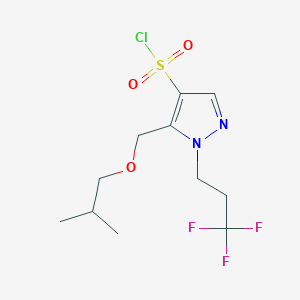
![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2928562.png)